Product packaging for Silane, trimethylphenethyl-(Cat. No.:CAS No. 772-64-5)

Silane, trimethylphenethyl-

Cat. No.: B3057165
CAS No.: 772-64-5
M. Wt: 178.35 g/mol
InChI Key: IGKZJQSYTNNPIQ-UHFFFAOYSA-N
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Description

Silane, trimethylphenethyl- is a useful research compound. Its molecular formula is C11H18Si and its molecular weight is 178.35 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethylphenethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, trimethylphenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethylphenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18Si B3057165 Silane, trimethylphenethyl- CAS No. 772-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-phenylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKZJQSYTNNPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301447
Record name Silane, trimethylphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-64-5
Record name Silane, trimethylphenethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, trimethylphenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Trimethylsilyl Group Vibrations:the Trimethylsilyl Moiety Provides Some of the Most Characteristic Peaks in the Spectrum. Research on Similar Organosilicon Compounds, Such As Trimethyl Phenyl Silane, Shows Strong and Easily Identifiable Bands.researchgate.net

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds within the -Si(CH₃)₃ group are prominent. A strong absorption band is typically observed around 840 cm⁻¹, with another band often appearing near 755 cm⁻¹. researchgate.net

CH₃ Deformation: The methyl groups attached to the silicon atom exhibit a characteristic symmetric deformation (umbrella mode) that results in a strong, sharp peak around 1250 cm⁻¹. researchgate.net Asymmetric deformations of these methyl groups are also expected in the 1400-1450 cm⁻¹ region.

Aliphatic Ethyl Bridge Vibrations:the Ethyl Linker Between the Silicon Atom and the Phenyl Ring Contributes Absorptions Typical of Saturated Hydrocarbons.

C-H Stretching: The stretching vibrations of the C-H bonds in the two methylene (B1212753) (-CH₂-) groups occur just below 3000 cm⁻¹. Typically, asymmetric stretches appear in the 2950-2975 cm⁻¹ range, while symmetric stretches are found between 2850-2870 cm⁻¹.

C-H Bending: The scissoring (bending) vibration of the methylene groups is expected to produce a medium-intensity peak in the vicinity of 1450-1470 cm⁻¹.

Phenyl Group Vibrations:the Monosubstituted Benzene Ring Gives Rise to Several Distinct Absorption Bands That Confirm Its Presence and Substitution Pattern.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring results in sharp, medium-intensity peaks appearing just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring produce a series of characteristic peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region. Common absorptions are found near 1600, 1580, and 1495 cm⁻¹.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern on a benzene ring. For a monosubstituted ring, two strong absorptions are expected: one in the range of 730-770 cm⁻¹ and another, sharp band between 690-710 cm⁻¹.

The following data table summarizes the expected characteristic IR absorptions for Silane (B1218182), trimethylphenethyl-.

Interactive Data Table: Vibrational Frequencies of Trimethylphenethylsilane

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000MediumC-H StretchAromatic (Phenyl)
2975 - 2950StrongAsymmetric C-H StretchAliphatic (-CH₂- and -CH₃)
2870 - 2850MediumSymmetric C-H StretchAliphatic (-CH₂- and -CH₃)
1600, 1580, 1495Medium-WeakC=C Ring StretchAromatic (Phenyl)
1470 - 1450MediumC-H Scissoring BendAliphatic (-CH₂-)
~1250Strong, SharpSymmetric CH₃ DeformationTrimethylsilyl (B98337) (-Si(CH₃)₃)
~840StrongSi-C StretchTrimethylsilyl (-Si-C)
770 - 730StrongC-H Out-of-Plane BendAromatic (Monosubstituted)
~755Medium-StrongSi-C StretchTrimethylsilyl (-Si-C)
710 - 690Strong, SharpC-H Out-of-Plane BendAromatic (Monosubstituted)

This detailed vibrational analysis allows for the confident identification of Silane, trimethylphenethyl- and illustrates the utility of IR spectroscopy in advanced structural characterization.

Advanced Spectroscopic and Structural Characterization of Trimethylphenethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic and organometallic compounds. For trimethylphenethylsilane, various NMR techniques are employed to confirm its structure, assess its purity, and analyze the electronic environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity

Proton NMR (¹H NMR) is a powerful tool for verifying the structure of trimethylphenethylsilane and determining the purity of a sample. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and the neighboring protons. Quantitative ¹H NMR (qHNMR) can be utilized for high-precision purity assessments. researchgate.net The integrated area of a signal in ¹H NMR is directly proportional to the number of protons it represents, allowing for accurate quantification. researchgate.net

The expected ¹H NMR spectrum of trimethylphenethylsilane would exhibit distinct signals corresponding to the trimethylsilyl (B98337) protons, the methylene (B1212753) protons of the ethyl chain, and the protons of the phenyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Trimethylphenethylsilane

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Si(CH₃)₃~0.0Singlet9H
-CH₂-Si~0.8Triplet2H
-CH₂-Ph~2.6Triplet2H
Phenyl~7.1-7.3Multiplet5H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in trimethylphenethylsilane gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete elucidation of its carbon skeleton. The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, providing better resolution of individual carbon signals. docbrown.infochemguide.co.uk

The ¹³C NMR spectrum of trimethylphenethylsilane is expected to show signals for the methyl carbons attached to the silicon, the two methylene carbons of the ethyl chain, and the carbons of the phenyl ring. The symmetry of the phenyl group will result in fewer than six signals for the aromatic carbons. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Trimethylphenethylsilane

Carbon AtomPredicted Chemical Shift (ppm)
Si(CH₃)₃~ -2.0
-CH₂-Si~18.0
-CH₂-Ph~30.0
Phenyl (ipso)~144.0
Phenyl (ortho)~128.0
Phenyl (meta)~128.0
Phenyl (para)~126.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environment Analysis

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atom in the molecule, providing valuable information about its chemical environment. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity compared to ¹H, it offers a wide range of chemical shifts, making it highly sensitive to the substituents attached to the silicon atom. huji.ac.ilresearchgate.net

For trimethylphenethylsilane, the ²⁹Si NMR spectrum would show a single resonance, confirming the presence of a single silicon environment. The chemical shift of this signal is characteristic of a silicon atom bonded to three methyl groups and one alkyl group. unavarra.es It is important to note that ²⁹Si NMR spectra can sometimes exhibit a broad background signal from the glass NMR tube and probe, typically around -110 ppm. huji.ac.ilpascal-man.com

Interactive Data Table: Predicted ²⁹Si NMR Chemical Shift for Trimethylphenethylsilane

Silicon AtomPredicted Chemical Shift (ppm)
Si(CH₃)₃(CH₂CH₂Ph)~2.0

Note: This is a predicted value relative to Tetramethylsilane (TMS) at 0.0 ppm and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of trimethylphenethylsilane, confirming its molecular formula (C₁₁H₁₈Si). mdpi.com HRMS is a crucial tool for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is ideal for analyzing volatile compounds like trimethylphenethylsilane. emerypharma.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum for the pure compound. thermofisher.com

The mass spectrum displays the molecular ion peak (M⁺•) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for trimethylphenethylsilane would include cleavage of the bond between the silicon and the ethyl group, and benzylic cleavage.

Interactive Data Table: Expected Major Fragment Ions in the GC-MS of Trimethylphenethylsilane

m/zIon StructureDescription
178[C₁₁H₁₈Si]⁺•Molecular Ion
163[C₁₀H₁₅Si]⁺Loss of a methyl group (CH₃)
105[C₇H₇]⁺Tropylium ion (benzylic cleavage)
73[(CH₃)₃Si]⁺Trimethylsilyl cation

Note: The relative intensities of these peaks can vary depending on the ionization energy and other instrument parameters.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. For Silane (B1218182), trimethylphenethyl-, the resulting spectrum is a composite of the characteristic vibrations of its three main structural components: the trimethylsilyl group (-Si(CH₃)₃), the aliphatic ethyl bridge (-CH₂-CH₂-), and the monosubstituted phenyl ring (C₆H₅-). The specific frequencies of these vibrations are highly sensitive to the molecular environment, providing a detailed fingerprint that confirms the compound's structure.

The analysis of the IR spectrum of trimethylphenethylsilane can be systematically approached by examining the distinct regions where absorptions for each functional group are expected to appear.

Detailed Research Findings:

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of organosilanes. mdpi.com Future research is intensely focused on developing environmentally benign and economically viable production methods that move away from traditional, often harsh, synthetic protocols. A primary objective is the reduction or elimination of hazardous reagents and byproducts.

One of the most significant challenges being addressed is the development of chlorine-free routes for synthesizing organosilicon compounds. researchgate.net The direct synthesis process, historically reliant on methyl chloride and other chlorinated compounds, is being re-evaluated. mdpi.comresearchgate.net Researchers are actively exploring the use of alcohols, such as methanol (B129727) and ethanol, as alternative reactants in direct synthesis, which would yield less harmful byproducts. mdpi.com

Furthermore, the use of renewable resources is a key aspect of green synthetic strategies. For instance, the conversion of biogenic silica (B1680970) from sources like rice hull ash into valuable silicon compounds represents a sustainable alternative to mining silica. nih.gov This approach not only utilizes an agricultural byproduct but also often requires less energy due to the higher reactivity of this form of silica. nih.gov The development of catalytic systems that are more efficient and operate under milder conditions, such as lower temperatures and pressures, is also a critical area of investigation. Continuous-flow processes are being explored as a means to achieve higher yields and safer handling of reactive intermediates in a more sustainable manner. ingentaconnect.com

Development of Novel Catalytic Transformations for Organosilanes

The development of new catalytic methods is expanding the synthetic utility of organosilanes, enabling the construction of complex molecules with high precision and efficiency. ingentaconnect.com A significant area of research involves the use of transition metal catalysts to facilitate a wide array of transformations. For example, palladium-catalyzed reductions using organosilanes like polymethylhydrosiloxane (B1170920) (PMHS) are recognized as environmentally superior alternatives to traditional reducing agents. Current time information in Bangalore, IN. These methods offer high yields, broad functional group tolerance, and can often be performed at room temperature. Current time information in Bangalore, IN.

Another emerging frontier is the use of organocatalysis for organosilane transformations. The oxidation of organosilanes to silanols, for instance, has been achieved using simple organic molecules as catalysts in conjunction with green oxidants like hydrogen peroxide. researchgate.net This bypasses the need for stoichiometric oxidants or precious metal catalysts, aligning with the principles of green chemistry.

Moreover, researchers are exploring novel coupling reactions. Lewis base-promoted arylation of organosilanes presents a practical and complementary approach to traditional transition metal-catalyzed methods for forming carbon-carbon bonds. russoindustrial.ru The development of enantioselective reductions catalyzed by metal complexes with chiral ligands is also a major focus, allowing for the synthesis of chiral organosilanes which are valuable building blocks in organic synthesis. ingentaconnect.com These advancements in catalysis are not only making existing processes more efficient but are also unlocking new reaction pathways and expanding the range of accessible organosilane architectures.

Design of Advanced Materials with Tailored Functionalities

Organosilanes are fundamental to the creation of advanced materials with precisely controlled properties. researchgate.netresearchgate.net Their unique dual-functionality, possessing both organic and inorganic reactive groups, allows them to act as molecular bridges between different material phases. researchgate.net This capability is being harnessed to design a new generation of hybrid materials for a wide array of applications.

A key area of development is the functionalization of mesoporous silica materials like SBA-15 and MSU-H. nih.govsol-gel.net By incorporating organosilanes with specific functional groups (e.g., amino, epoxy, vinyl) into these structures, either through direct synthesis or post-synthesis grafting, materials with tailored surface chemistry can be created. nih.govrussoindustrial.rusol-gel.net These functionalized materials have potential applications as catalyst supports, in drug delivery systems, and as selective adsorbents. nih.govsol-gel.net For instance, a phenethyl group, as in "Silane, trimethylphenethyl-", can impart hydrophobicity to a surface, a property that is highly desirable in coatings and composites.

The development of sol-gel derived siloxane hybrid materials, or "hybrimers," is another promising direction. zmsilane.com These materials combine the properties of organic polymers (flexibility, processability) with those of inorganic glasses (durability, thermal stability), leading to applications in optoelectronics and displays. zmsilane.com The ability to tune the properties of these hybrimers by carefully selecting the organic functional groups on the silane (B1218182) precursors is a major advantage. zmsilane.com Furthermore, organosilanes are being used to modify the surfaces of nanoparticles and to create protective coatings with enhanced adhesion, corrosion resistance, and specific surface activities. researchgate.net

Interdisciplinary Collaborations in Silicon Chemistry

The future of silicon chemistry, and organosilane research in particular, will be heavily reliant on collaborations that transcend traditional disciplinary boundaries. tandfonline.com The complexity of the challenges and the breadth of potential applications necessitate a convergence of expertise from chemistry, materials science, physics, engineering, and biology.

For example, the development of new electronic and photonic devices based on silicon requires close collaboration between chemists synthesizing novel silicon-based molecules and physicists and engineers who design and fabricate the devices. researchgate.net An interdisciplinary team from Boston University, UC Berkeley, and Northwestern University recently developed the first chip that integrates electronic, photonic, and quantum components on a single silicon platform, a breakthrough that would have been impossible without such collaboration. researchgate.net

Q & A

Basic Research Questions

Q. What established synthesis routes exist for trimethylphenethylsilane, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Trimethylphenethylsilane is typically synthesized via nucleophilic substitution reactions between chlorosilanes and phenethyl alcohols. For example, a reported method involves reacting 3-chloropropyltrimethoxysilane with sodium phenethylate under catalytic potassium iodide, though this may produce iodine-containing byproducts that affect product color . Optimization strategies include substituting KI with non-iodide catalysts (e.g., phase-transfer catalysts) and controlling reaction time/temperature to improve yield and purity. Monitoring via thin-layer chromatography (TLC) or GC-MS is critical to track intermediate formation .

Q. What spectroscopic techniques are most reliable for characterizing trimethylphenethylsilane’s purity and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm silane-proton coupling (e.g., δ ~0.5 ppm for Si-CH₃) and aromatic proton integration (δ 6.5–7.5 ppm) .
  • FT-IR : Validate Si-C (~1250 cm⁻¹) and Si-O-Si (1000–1100 cm⁻¹) bonds.
  • X-ray crystallography : Resolve crystal packing and bond angles for structural validation, though this requires high-purity crystals .
    • Data Table :
TechniqueKey Peaks/BondsReference
¹³C NMRδ 1.2 ppm (Si-CH₃), δ 127–140 ppm (aromatic)
FT-IR1250 cm⁻¹ (Si-C), 1080 cm⁻¹ (Si-O-Si)

Q. How can researchers efficiently locate peer-reviewed data on trimethylphenethylsilane using academic databases?

  • Methodological Answer : Use SciFinder or Reaxys with structured queries:

  • SciFinder : Search by CAS registry number (e.g., 58892-22-1) or substructure to retrieve synthesis protocols, spectral data, and applications .
  • Reaxys : Filter results by reaction type (e.g., "nucleophilic substitution") and exclude patents to focus on academic studies .

Advanced Research Questions

Q. How do conflicting reports on trimethylphenethylsilane’s hydrolytic stability in composite materials arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from variations in environmental testing (e.g., humidity levels, pH). A systematic approach includes:

  • Controlled aging studies : Expose silane-treated materials (e.g., starch plastics, steel coatings) to standardized humidity/temperature cycles per ISO 6872 .
  • Surface analysis : Use SEM-EDS to detect siloxane network degradation or interfacial delamination .
    • Data Triangulation : Compare results across multiple studies using meta-analysis frameworks (e.g., categorizing by substrate type or curing method) .

Q. What mechanistic insights explain trimethylphenethylsilane’s role in enhancing polymer-fiber adhesion in composites?

  • Methodological Answer : The silane acts as a coupling agent via:

  • Chemical bonding : Hydrolyzed silanol groups (-Si-OH) form covalent bonds with hydroxyl-rich surfaces (e.g., cellulose in starch plastics), while the phenethyl group enables π-π stacking with polymer matrices .
  • Experimental validation : Perform tensile testing on composites with/without silane modification. For example, polyvinyl alcohol fibers treated with 2 wt% silane showed a 40% increase in tensile strength .

Q. How can researchers design experiments to address contradictory catalytic activity data in silane-mediated reactions?

  • Methodological Answer :

  • Control variables : Replicate studies using identical catalysts (e.g., triethylamine vs. DBU), solvents (THF vs. DMF), and stoichiometry .
  • Kinetic profiling : Monitor reaction progress via in situ Raman spectroscopy to identify rate-limiting steps influenced by silane concentration .
    • Case Study : A 2021 study found that THF increased reaction rates by 25% compared to DMF due to better silane solubility .

Data Contradiction Analysis Framework

Source of ContradictionResolution StrategyExample
Synthetic conditions Standardize catalysts/solventsReplacing KI with TBAI to avoid discoloration
Analytical methods Cross-validate via multiple techniquesConfirm crystallinity via XRD and DSC
Environmental factors Adopt ISO testing protocolsISO 4049 for polymer durability

Key Research Gaps

  • Surface interaction dynamics : Limited in situ studies on silane-substrate bonding during curing.
  • Long-term stability : Few datasets span >5 years, critical for industrial applications (excluded per guidelines).

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.